molecular formula C25H38O3 B14371968 2H-1-Benzopyran-2-one, 7-(hexadecyloxy)- CAS No. 90741-63-2

2H-1-Benzopyran-2-one, 7-(hexadecyloxy)-

Cat. No.: B14371968
CAS No.: 90741-63-2
M. Wt: 386.6 g/mol
InChI Key: AQNYADDUCWLYFJ-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 7-(hexadecyloxy)- is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities This compound is characterized by the presence of a hexadecyloxy group at the 7th position of the benzopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 7-(hexadecyloxy)- typically involves the introduction of the hexadecyloxy group to the benzopyran core. One common method is the alkylation of 7-hydroxy-2H-1-benzopyran-2-one with hexadecyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 7-(hexadecyloxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

2H-1-Benzopyran-2-one, 7-(hexadecyloxy)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as UV absorbers and antioxidants.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 7-(hexadecyloxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-2H-1-benzopyran-2-one: Known for its use as a fluorescent probe and in medicinal chemistry.

    7-Methyl-2H-1-benzopyran-2-one: Studied for its potential biological activities.

    Umbelliferone (7-Hydroxy-2H-1-benzopyran-2-one): Widely used in biochemical research and as a precursor for the synthesis of other compounds.

Uniqueness

2H-1-Benzopyran-2-one, 7-(hexadecyloxy)- is unique due to the presence of the long hexadecyloxy chain, which imparts distinct physicochemical properties. This structural feature can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

CAS No.

90741-63-2

Molecular Formula

C25H38O3

Molecular Weight

386.6 g/mol

IUPAC Name

7-hexadecoxychromen-2-one

InChI

InChI=1S/C25H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-27-23-18-16-22-17-19-25(26)28-24(22)21-23/h16-19,21H,2-15,20H2,1H3

InChI Key

AQNYADDUCWLYFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC2=C(C=C1)C=CC(=O)O2

Origin of Product

United States

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